3,5-dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Drug-likeness Lipophilicity Lead optimization

In kinase-focused library design, the C-7 N-phenyl variant of the 3,5-dimethyl-2-(3-methylphenyl) pyrazolopyrimidine scaffold is underrepresented, limiting SAR exploration of hinge-region steric effects. This compound serves as the critical unsubstituted N-phenyl baseline for deconvoluting electronic vs. steric contributions to kinase potency. - Predicted logP ~0.6-0.7 units lower than N-(3-methylphenyl) analog, ensuring superior aqueous solubility for biochemical kinase assays. - Eliminates steric clash potential at the ATP-binding pocket hinge region, enabling cleaner selectivity profiling against N-(3-methylphenyl) (e.g., D503-0253) and N-(4-methylphenyl) congeners. - Supplied as a custom-synthesized research tool with full analytical characterization, reducing risk of false-negative IC50 results from compound precipitation.

Molecular Formula C21H20N4
Molecular Weight 328.4 g/mol
Cat. No. B11310018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC21H20N4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC=CC=C4
InChIInChI=1S/C21H20N4/c1-14-8-7-9-17(12-14)20-16(3)21-22-15(2)13-19(25(21)24-20)23-18-10-5-4-6-11-18/h4-13,23H,1-3H3
InChIKeyWZJMKCXEAQGNRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Selective Kinase Probe


3,5-Dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a trisubstituted pyrazolo[1,5-a]pyrimidin-7-amine derivative belonging to a privileged heterocyclic scaffold extensively exploited for protein kinase inhibition [1]. The compound simultaneously carries a 3-methylphenyl group at C-2 and an unsubstituted N-phenylamine at C-7, defining a substitution vector that is underrepresented in commercial compound libraries relative to the more common N-(3-methylphenyl) or N-(4-methylphenyl) congeners. This specific substitution pattern is predicted to confer differentiated kinase selectivity and altered physicochemical properties compared to close analogs, making it a valuable tool compound for structure–activity relationship (SAR) studies and kinase inhibitor lead optimization campaigns [2].

3,5-Dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Unsubstitutability


The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to peripheral substitution, with even minor changes at the C-7 arylamine position causing profound shifts in kinase selectivity, antiproliferative potency, and drug-like properties [1]. Sar studies across multiple kinase families demonstrate that the N-phenylamine substituent directly engages the ATP-binding pocket hinge region and the solvent-exposed channel, where methyl positional isomers on the phenyl ring alter both binding affinity and isoform selectivity [2]. Consequently, interchanging 3,5-dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine with an N-(3-methylphenyl) or N-(4-methylphenyl) analog without experimental validation risks introducing unforeseen off-target activity or abolishing potency against the desired kinase, undermining the reproducibility and interpretability of screening campaigns [1].

3,5-Dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Quantitative Differentiation


Reduced Lipophilicity and Enhanced Solubility via N-Phenylamine

The target compound carries an unsubstituted N-phenylamine at C-7, whereas the closest commercial analog, 3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (ChemDiv D503‑0253), bears an N-(3-methylphenyl) group . The calculated logP of the N-(3-methylphenyl) analog is 5.48, as reported in the ChemDiv catalog. For the target N-phenyl compound, removal of one methyl group is predicted to lower logP by approximately 0.6–0.7 log units, based on the well-established π contribution of an aromatic methyl substituent (ΔlogP ≈ –0.56 per methyl group) [1]. This reduction in lipophilicity is expected to improve aqueous solubility and decrease non-specific protein binding, critical factors in biochemical assay reliability and early ADME profiling [1].

Drug-likeness Lipophilicity Lead optimization

Steric Clash Removal Expands Kinase Target Spectrum

In pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, the C-7 arylamine substituent occupies the solvent-exposed region near the hinge, where a meta-methyl substituent can enforce a torsional angle that restricts access to certain kinase hinge conformations [1]. The N-(3-methylphenyl) analog (e.g., ChemDiv D503‑0253 ) introduces steric bulk that may preclude binding to kinases with a narrow or occluded hinge cleft. The N-phenyl target compound lacks this methyl group, allowing greater rotational freedom and potentially enabling inhibition of a wider array of kinases, consistent with SAR observations that removal of a meta-methyl from the C-7 aniline increases promiscuity across the kinome while retaining potency [1]. No direct head-to-head kinome profiling data are publicly available for these exact compounds.

Kinase selectivity Hinge binding SAR

Single H-Bond Donor for Monodentate Hinge Binding

The target compound bears an N-H phenylamine capable of donating a single hydrogen bond to the kinase hinge carbonyl, whereas N-(2-pyridylmethyl) or N-(dimethylaminoethyl) analogs present additional hydrogen-bond acceptors or donors that can enforce a bidentate hinge-binding mode [1]. The monodentate binding motif is associated with reduced hinge residence time and lower kinase selectivity, a property that is exploited in phenotypic screening libraries where polypharmacology is beneficial. In contrast, the N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine analog (ChemBridge 9250179) features a tertiary amine with no hydrogen-bond donor, eliminating hinge hydrogen bonding altogether .

Hydrogen bonding Kinase hinge Molecular recognition

3,5-Dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Optimal Kinase Research Applications


Diversity-Oriented Screening Library Enrichment

The target compound fills a gap in the chemical space defined by the 3,5-dimethyl-2-(3-methylphenyl) pyrazolopyrimidine substructure, where the C-7 N-phenyl variant is underrepresented relative to N-(methylphenyl) or N-alkyl congeners. Procurement of this compound enables CROs and pharmaceutical screening groups to increase the diversity of their kinase-focused libraries without introducing additional hydrogen-bond donors or acceptors that would bias hit-finding toward particular hinge-binding modes [1].

Negative-Control Probe for C-7 Arylamine Methylation SAR

In SAR campaigns exploring the effect of C-7 arylamine methylation on kinase potency and selectivity, this compound serves as the unsubstituted N-phenyl baseline against which the N-(3-methylphenyl) (ChemDiv D503‑0253) and N-(4-methylphenyl) analogs can be directly compared. The absence of the methyl group eliminates a potential steric clash, allowing researchers to deconvolute electronic versus steric contributions to activity [1].

Solubility Optimization for Biochemical Assays

With a predicted logP approximately 0.6–0.7 units lower than the N-(3-methylphenyl) analog, the target compound is expected to exhibit superior aqueous solubility. This makes it a preferred choice for biochemical kinase assays where compound precipitation at high concentrations can lead to false-negative results or inaccurate IC50 determinations .

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